molecular formula C8H7NO2 B15148821 3-Hydroxy-2-(pyridin-4-yl)prop-2-enal

3-Hydroxy-2-(pyridin-4-yl)prop-2-enal

Cat. No.: B15148821
M. Wt: 149.15 g/mol
InChI Key: WCURBFWHPRKKRE-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(pyridin-4-yl)prop-2-enal is an organic compound with the molecular formula C8H7NO2. It is also known by its IUPAC name, 2-(4-Pyridyl)malondialdehyde . This compound is characterized by the presence of a hydroxyl group, a pyridine ring, and an aldehyde group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 3-Hydroxy-2-(pyridin-4-yl)prop-2-enal can be achieved through several methods. One common approach involves the enantioselective Michael addition of 3-hydroxy-2-pyridone to nitroolefins using cinchona-derived bifunctional organocatalysts . This method achieves high yields and enantioselectivity under mild conditions. Industrial production methods may involve similar catalytic processes, ensuring high purity and efficiency.

Chemical Reactions Analysis

3-Hydroxy-2-(pyridin-4-yl)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Hydroxy-2-(pyridin-4-yl)prop-2-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(pyridin-4-yl)prop-2-enal involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of glycolysis in cancer cells, thereby suppressing their proliferation . The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

3-Hydroxy-2-(pyridin-4-yl)prop-2-enal can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural arrangement, which influences its reactivity and biological activity.

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

3-hydroxy-2-pyridin-4-ylprop-2-enal

InChI

InChI=1S/C8H7NO2/c10-5-8(6-11)7-1-3-9-4-2-7/h1-6,10H

InChI Key

WCURBFWHPRKKRE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=CO)C=O

Origin of Product

United States

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